- Enhanced chiral recognition by cyclodextrin dimersInternational Journal of Molecular Sciences, 2011, 12, 4637-4646,
Cas no 94133-41-2 ((+)-Menthoxyacetic Acid)

(+)-Menthoxyacetic Acid 化学的及び物理的性質
名前と識別子
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- Acetic acid,2-[[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
- (+)-Menthoxyacetic Acid
- (+)-Menthyloxyacetic acid
- Acetic acid,[[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]- (9CI)
- Acetic acid, [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-,[1S-(1a,2b,5a)]-
- 2-[[(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid (ACI)
- Acetic acid, [[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]- (9CI)
- Acetic acid, [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-, [1S-(1α,2β,5α)]- (ZCI)
- EN300-1627964
- 2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid
- (+)-Menthyloxyacetic acid, 98%
- DTXSID60240667
- 94133-41-2
- (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid
- EINECS 302-700-4
- 2-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid
- 2-((1S,2R,5S)-2-isopropyl-5-methylcyclohexyloxy)acetic acid
- AKOS015894039
- SCHEMBL8991726
- G68836
- 2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid
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- MDL: MFCD00077813
- インチ: 1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m0/s1
- InChIKey: CILPHQCEVYJUDN-AXFHLTTASA-N
- ほほえんだ: O([C@H]1C[C@@H](C)CC[C@@H]1C(C)C)CC(=O)O
計算された属性
- せいみつぶんしりょう: 214.15689456g/mol
- どういたいしつりょう: 214.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 46.5Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色粘稠液体
- 密度みつど: 1.02 g/mL at 25 °C(lit.)
- ゆうかいてん: 54.0 °C
- ふってん: 163-164 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.465(lit.)
- PSA: 46.53000
- LogP: 2.54840
- 光学活性: [α]20/D +92.5°, c = 10 in ethanol
(+)-Menthoxyacetic Acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
(+)-Menthoxyacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A758160-1g |
2-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid |
94133-41-2 | 98% | 1g |
$162.0 | 2025-02-20 | |
TRC | M224510-50mg |
(+)-Menthoxyacetic Acid |
94133-41-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-1627964-0.05g |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 0.05g |
$395.0 | 2023-06-04 | ||
Enamine | EN300-1627964-10.0g |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 10g |
$2024.0 | 2023-06-04 | ||
Enamine | EN300-1627964-0.1g |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 0.1g |
$414.0 | 2023-06-04 | ||
Enamine | EN300-1627964-5.0g |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 5g |
$1364.0 | 2023-06-04 | ||
Enamine | EN300-1627964-0.5g |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 0.5g |
$451.0 | 2023-06-04 | ||
Enamine | EN300-1627964-5000mg |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 5000mg |
$1614.0 | 2023-09-22 | ||
Enamine | EN300-1627964-500mg |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 500mg |
$535.0 | 2023-09-22 | ||
Enamine | EN300-1627964-2500mg |
2-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid |
94133-41-2 | 2500mg |
$1089.0 | 2023-09-22 |
(+)-Menthoxyacetic Acid 合成方法
ごうせいかいろ 1
1.2 Solvents: 1,4-Dioxane ; 100 °C; 12 h, reflux
(+)-Menthoxyacetic Acid Raw materials
(+)-Menthoxyacetic Acid Preparation Products
(+)-Menthoxyacetic Acid 関連文献
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1. 279. Phospholipids. Part VIII. Synthesis of (+)-trans-2-hydroxycyclohexyl phosphate, and a calculation of the configuration of the myoinositol 1-phosphate residue in monophosphoinositideD. M. Brown,B. F. C. Clark J. Chem. Soc. 1963 1475
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J?rg Unold,Dongren Wang,Wolfgang Frey,Michael R. Buchmeiser Polym. Chem. 2013 4 4219
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Wided Hagui,Marie Cordier,Julien Boixel,Jean-Fran?ois Soulé Chem. Commun. 2021 57 1038
-
Wided Hagui,Marie Cordier,Julien Boixel,Jean-Fran?ois Soulé Chem. Commun. 2021 57 1038
-
John Read,William J. Grubb J. Chem. Soc. 1933 167
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6. 392. New methods in stereochemistry. Part II. New ways of resolving dl-mentholJohn Clark,John Read J. Chem. Soc. 1934 1775
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7. trans-cycloalkenes. Part 9. Optically active trans-cyclo-octenes via resolution of β-hydroxyphosphine oxides. Proof of configuration of bicyclic trans-cyclo-octenes constrained in chair and twist conformationsPaul F. Newton,Gordon H. Whitham J. Chem. Soc. Perkin Trans. 1 1979 3072
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8. Synthesis of triphenylene 1,2-oxide (1,2-epoxy-1,2-dihydrophenylene) and absolute configuration of the trans-1,2-dihydro diol metabolite of triphenylene. Crystal structure of (–)-(1R,2R)-trans-2-bromo-1-menthylxyacetoxy-1,2,3,4-tetrahydrotriphenyleneDerek R. Boyd,Deirdre A. Kennedy,John F. Malone,Gerard A. O'Kane,Dhiren T. Thakker,Heruhiko Yagi,Donald M. Jerina J. Chem. Soc. Perkin Trans. 1 1987 369
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9. CCLXII.—Optical activity and the polarity of substituent groups. Part XX. Aliphatic and aromatic ethers of l-mentholH. Gordon Rule,Henry Tod J. Chem. Soc. 1931 1929
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10. CCLVI.—Influence of double linking on optical activity; some n-propyl and allyl derivatives of mentholPercy Faraday Frankland,Hugh Henry O'Sullivan J. Chem. Soc. Trans. 1911 99 2325
(+)-Menthoxyacetic Acidに関する追加情報
Recent Advances in the Study of (+)-Menthoxyacetic Acid (CAS: 94133-41-2): Applications and Mechanisms
The compound (+)-Menthoxyacetic Acid (CAS: 94133-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral derivative of menthol exhibits unique physicochemical properties, making it a promising candidate for various applications, including drug delivery, flavor enhancement, and as a chiral auxiliary in asymmetric synthesis. Recent studies have focused on elucidating its biological activity, metabolic pathways, and potential therapeutic benefits.
A 2023 study published in the *Journal of Medicinal Chemistry* explored the role of (+)-Menthoxyacetic Acid as a modulator of TRPM8 channels, which are implicated in pain and cold sensation. The research demonstrated that this compound exhibits selective agonistic activity, potentially offering a novel approach for managing neuropathic pain. The study utilized in vitro electrophysiology and molecular docking simulations to characterize its binding affinity and mechanism of action.
In addition to its pharmacological potential, (+)-Menthoxyacetic Acid has been investigated for its applications in green chemistry. A recent paper in *ACS Sustainable Chemistry & Engineering* highlighted its use as a biodegradable solvent in catalytic reactions, reducing the environmental impact of traditional organic solvents. The study reported high yields and enantioselectivity in several asymmetric transformations, underscoring its utility in sustainable synthetic methodologies.
Further research has also delved into the metabolic fate of (+)-Menthoxyacetic Acid. A 2024 metabolomics study identified its major metabolites in human liver microsomes, revealing rapid glucuronidation as the primary detoxification pathway. These findings are critical for assessing its safety profile and potential drug-drug interactions in clinical applications.
In summary, (+)-Menthoxyacetic Acid (CAS: 94133-41-2) represents a versatile compound with broad applications in medicine, chemistry, and environmental science. Ongoing research continues to uncover its mechanistic details and expand its potential uses, positioning it as a valuable tool in both academic and industrial settings.
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